molecular formula C20H16ClN3O4 B2771642 2-(1-(4-chlorobenzyl)-1H-pyrazol-4-yl)-4,5-dimethoxyisoindoline-1,3-dione CAS No. 1005617-09-3

2-(1-(4-chlorobenzyl)-1H-pyrazol-4-yl)-4,5-dimethoxyisoindoline-1,3-dione

Cat. No.: B2771642
CAS No.: 1005617-09-3
M. Wt: 397.82
InChI Key: VLYKKKXUKJIIAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-(4-chlorobenzyl)-1H-pyrazol-4-yl)-4,5-dimethoxyisoindoline-1,3-dione is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-(4-chlorobenzyl)-1H-pyrazol-4-yl)-4,5-dimethoxyisoindoline-1,3-dione typically involves multi-step organic reactionsThe final step often involves the formation of the isoindoline-dione structure through condensation reactions under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also tailored to maximize efficiency and minimize costs .

Chemical Reactions Analysis

Types of Reactions

2-(1-(4-chlorobenzyl)-1H-pyrazol-4-yl)-4,5-dimethoxyisoindoline-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives. Substitution reactions often result in the replacement of the chlorobenzyl group with other functional groups .

Scientific Research Applications

2-(1-(4-chlorobenzyl)-1H-pyrazol-4-yl)-4,5-dimethoxyisoindoline-1,3-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1-(4-chlorobenzyl)-1H-pyrazol-4-yl)-4,5-dimethoxyisoindoline-1,3-dione involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1-(4-chlorobenzyl)-1H-pyrazol-4-yl)-4,5-dimethoxyisoindoline-1,3-dione is unique due to its combination of a pyrazole ring, chlorobenzyl group, and dimethoxyisoindoline moiety.

Properties

IUPAC Name

2-[1-[(4-chlorophenyl)methyl]pyrazol-4-yl]-4,5-dimethoxyisoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClN3O4/c1-27-16-8-7-15-17(18(16)28-2)20(26)24(19(15)25)14-9-22-23(11-14)10-12-3-5-13(21)6-4-12/h3-9,11H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLYKKKXUKJIIAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(C=C1)C(=O)N(C2=O)C3=CN(N=C3)CC4=CC=C(C=C4)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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